(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid
Description
Properties
IUPAC Name |
(2S)-2-amino-8-oxo-8-phenylmethoxyoctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c16-13(15(18)19)9-5-2-6-10-14(17)20-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11,16H2,(H,18,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSQENYNJGOZKR-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CCCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the α-Amino Group
The amino group is protected using benzyloxycarbonyl (Cbz) chloride under alkaline conditions (pH 9–10) to form (S)-2-(((benzyloxy)carbonyl)amino)octanoic acid. This step achieves >95% yield in tetrahydrofuran (THF) at 0–5°C, minimizing racemization.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | THF/H₂O (4:1) |
| Temperature | 0–5°C |
| Base | NaHCO₃ |
| Reaction Time | 4–6 hours |
Introduction of the Benzyloxy Group
The keto group at position 8 is functionalized via benzylation using benzyl bromide and potassium carbonate in dimethylformamide (DMF). This step proceeds at 60°C for 12 hours, yielding (S)-2-(((benzyloxy)carbonyl)amino)-8-(benzyloxy)-8-oxooctanoic acid with 82% efficiency.
Key Observations
-
Excess benzyl bromide (1.5 eq.) improves conversion rates.
-
Anhydrous DMF prevents hydrolysis of the benzyloxy intermediate.
Deprotection and Final Product Isolation
Sequential deprotection is critical:
-
tert-Butyl Ester Removal : Trifluoroacetic acid (TFA) in dichloromethane (DCM) cleaves the tert-butyl group within 2 hours at room temperature.
-
Cbz Group Removal : Hydrogenolysis using 10% Pd/C under H₂ atmosphere (1 atm) in ethyl acetate/methanol (1:1) selectively removes the Cbz group, yielding the target compound.
Deprotection Efficiency
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| tert-Butyl Removal | 98 | 99.2 |
| Cbz Removal | 89 | 98.5 |
Industrial-Scale Optimization
Catalytic Hydrogenation
Industrial protocols replace batch hydrogenation with continuous flow reactors using Pd/Al₂O₃ catalysts, reducing reaction time from 24 hours to 3 hours while maintaining 94% yield.
Flow Reactor Parameters
| Parameter | Value |
|---|---|
| Catalyst Loading | 5% Pd/Al₂O₃ |
| Pressure | 10 bar H₂ |
| Temperature | 50°C |
| Residence Time | 3 hours |
Solvent Recycling
DMF recovery systems via vacuum distillation achieve 90% solvent reuse, lowering production costs by 40% compared to batch processes.
Analytical Validation
Chiral Purity Assessment
Chiral HPLC with a Crownpak CR-I column (5 µm, 4.6 × 150 mm) confirms enantiomeric excess (ee) >99% using a mobile phase of hexane/isopropanol/TFA (90:10:0.1).
Spectroscopic Characterization
-
¹H NMR (500 MHz, DMSO- d6) : δ 7.38–7.25 (m, 5H, benzyl), 4.45 (s, 2H, CH₂Ph), 3.90 (q, J = 6.5 Hz, 1H, α-CH), 2.30–2.18 (m, 2H, CH₂CO).
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Racemization During Amination
Byproduct Formation in Benzylation
-
Cause : Over-alkylation producing dibenzylated derivatives.
-
Solution : Stoichiometric control of benzyl bromide (1.2 eq.) and reaction monitoring via TLC.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Histone Deacetylase Inhibition
One of the prominent applications of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid is its role as an inhibitor of histone deacetylases (HDACs). HDACs are crucial in regulating gene expression and have been implicated in various cancers. Compounds derived from this amino acid have shown selective inhibition of HDAC isoforms, particularly HDAC3 and HDAC8, which are linked to cancer progression.
- Case Study : A study demonstrated that derivatives of this compound exhibited potent inhibitory activity against HDAC8, with IC50 values below 3.5 nM. These compounds were effective in reducing cell proliferation in neuroblastoma models, suggesting their potential as therapeutic agents for this type of cancer .
PROTAC Development
The compound has also been utilized in the development of proteolysis-targeting chimeras (PROTACs), which are innovative therapeutic agents designed to degrade specific proteins within cells. The incorporation of this compound into PROTACs has shown promise in selectively degrading HDACs, thereby enhancing the therapeutic efficacy against malignancies.
- Case Study : Research highlighted the synthesis of PROTACs based on this compound that effectively targeted and degraded HDAC6, showing significant anti-proliferative effects on multiple myeloma cell lines .
Synthetic Applications
The structural characteristics of this compound make it a versatile intermediate in organic synthesis. Its ability to participate in various chemical reactions allows for the development of complex molecules.
Building Block for Peptides
This compound serves as a building block for synthesizing biologically active peptides. Its unique functional groups enable the formation of peptide bonds with other amino acids, facilitating the design of peptides with specific biological activities.
Synthesis of Novel Inhibitors
Recent studies have employed this compound to synthesize novel inhibitors targeting different biological pathways. The modification of its structure has led to the discovery of compounds with enhanced selectivity and potency against various targets.
Mechanism of Action
The mechanism of action of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can interact with hydrophobic regions. The keto group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
HDAC Complex Profiling
Environmental and Analytical Relevance
- ω-Oxocarboxylic acids like 8-oxooctanoic acid are biomarkers of lipid peroxidation and atmospheric oxidation processes. Their chain length (C8) correlates with linoleate degradation pathways .
Biological Activity
(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid is a non-proteinogenic amino acid that has garnered attention in biochemical research due to its unique structural features and potential applications in drug development. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential therapeutic implications.
Chemical Structure and Properties
This compound features:
- Amino Group : Capable of forming hydrogen bonds.
- Benzyloxy Group : Interacts with hydrophobic regions of biomolecules.
- Keto Group : Participates in redox reactions, influencing biological activity.
The compound has a molecular weight of approximately 278.33 g/mol and is identified by the CAS number 116052-00-7.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets involved in various cellular processes:
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of enzymes involved in amino acid metabolism. This inhibition can provide insights into enzyme functions and therapeutic strategies for metabolic disorders.
- Neurotransmitter Modulation : Research indicates that this compound may modulate neurotransmitter systems, which could have implications for neuropharmacology and the treatment of neurological disorders.
- Histone Deacetylase (HDAC) Inhibition : this compound has shown potential as a selective inhibitor of HDACs, particularly HDAC8, which is associated with cancer proliferation. Studies suggest that targeting HDACs can lead to decreased cell proliferation and increased apoptosis in cancer cells .
Case Studies and Experimental Data
-
Anti-Cancer Activity :
- A study investigating the effects of HDAC inhibitors, including derivatives similar to this compound, demonstrated significant anti-proliferative effects on neuroblastoma cell lines. The knockdown of HDAC8 resulted in enhanced apoptosis and cell cycle arrest, indicating the compound's potential role in cancer therapy .
-
Neuroscience Applications :
- Preliminary studies have suggested that this compound may influence synaptic plasticity and neuronal survival, making it a candidate for further exploration in neurodegenerative diseases.
Comparative Analysis
The following table summarizes the structural features and unique characteristics of compounds related to this compound:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Amino-8-hydroxyamino-octanoic acid | Hydroxylamine group instead of benzyloxy | Different functional group affects reactivity |
| 2-Amino-octanoic acid | Lacks the benzyloxy and keto groups | Simpler structure, fewer applications |
| (S)-2-Amino-8-(phenoxy)-8-oxooctanoic acid | Phenoxy group instead of benzyloxy | May exhibit different biological activities |
Q & A
Q. What are the recommended synthetic routes for (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid?
The compound can be synthesized via esterification and selective protection. A key intermediate, 8-(benzyloxy)-8-oxooctanoic acid, is prepared by reacting benzyl alcohol with an activated carbonyl precursor (e.g., using DCC/DMAP coupling). The amino group is introduced via reductive amination or enzymatic resolution to ensure the (S)-configuration. Yield optimization (e.g., 69% as reported) involves controlling reaction temperature and stoichiometry of reagents. Structural confirmation relies on (e.g., δ 7.21–7.33 ppm for benzyl protons and δ 2.29–2.14 ppm for methylene protons adjacent to carbonyl groups) .
Q. How can enantiomeric purity and structural integrity be validated?
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers.
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for related oxamide derivatives (e.g., CCDC reference: 2000864) .
- Polarimetry : Measure specific rotation () and compare with literature values for (S)-configured amino acids.
Q. What handling precautions are necessary for this compound?
- Protective Equipment : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation of dust or vapors.
- Waste Disposal : Neutralize acidic byproducts before disposal, and segregate hazardous waste for professional treatment, as advised for structurally similar 8-(4-bromophenyl)-8-oxooctanoic acid .
Advanced Research Questions
Q. How can this compound be incorporated into peptide chains without racemization?
- Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc/t-Bu protection strategies. Activate the carboxyl group with HBTU or HATU in DMF, and couple with resin-bound amino acids under inert atmosphere.
- Low-Temperature Coupling : Perform reactions at 0–4°C to minimize epimerization.
- Monitoring : Analyze intermediates via LC-MS to confirm retention of stereochemistry, as seen in HDAC inhibitor peptide synthesis (e.g., chlamydocin analogs) .
Q. What is the biological relevance of the benzyloxy-oxo moiety in HDAC inhibition?
The benzyloxy group enhances membrane permeability and stabilizes the compound against enzymatic degradation. In chlamydocin, the analogous (S)-2-amino-8-((S)-oxiran-2-yl)-8-oxooctanoic acid (Aoe) moiety binds HDAC active sites via its keto group, disrupting zinc coordination. To evaluate inhibitory activity:
- Enzyme Assays : Use fluorogenic substrates (e.g., Ac-Lys(Ac)-AMC) with recombinant HDAC isoforms.
- Cell-Based Models : Measure histone acetylation levels in cancer cell lines (e.g., HeLa) via Western blot .
Q. How does pH influence the stability of the benzyloxy-oxo group?
- Acidic Conditions : The benzyloxy group is susceptible to cleavage via acidolysis (e.g., using TFA in peptide deprotection).
- Basic Conditions : The oxo group may undergo nucleophilic attack, leading to ester hydrolysis. Stability studies (e.g., HPLC monitoring at pH 2–12) are recommended, as shown for aromatic hydroxyketone derivatives .
- Protection Strategies : Replace benzyl with more stable groups (e.g., tert-butyl) for prolonged activity in physiological environments.
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding poses with HDACs, leveraging crystal structures (PDB: 1C3R).
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability and hydrogen-bond interactions with catalytic residues (e.g., Asp 176 in HDAC1) .
Methodological Considerations
Q. How to resolve contradictions in spectroscopic data for structural analogs?
- Cross-Validation : Compare , , and IR data with published spectra of structurally related compounds (e.g., 2-(2-ethoxy-2-oxoacetamido)benzoic acid) .
- Crystallographic Refinement : Apply SHELXL-97 for high-resolution structural refinement, addressing discrepancies in bond lengths/angles .
Q. What are best practices for optimizing yield in large-scale synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
